molecular formula C5H5Cl2N5O B8420149 N-(2,4-dichloro-s-triazin-6-yl)-N-methyl-urea

N-(2,4-dichloro-s-triazin-6-yl)-N-methyl-urea

Cat. No. B8420149
M. Wt: 222.03 g/mol
InChI Key: UHTOUCUTWJBFGJ-UHFFFAOYSA-N
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Patent
US03939158

Procedure details

By using 89 parts of 2,4-dichloro-6-methyl-amino-s-triazine instead of 82.5 parts of 2,4-dichloro-6-amino-s-triazine and otherwise carrying out the procedure as described in Example 1 for the manufacture of N-(2,4-dichloro-s-triazin-6-yl)-urea, there are obtained 79.5 parts of N-(2,4-dichloro-s-triazin-6-yl)-N-methyl-urea with a melting point of 172°-174°C.
Name
2,4-dichloro-6-methyl-amino-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4](C)[N:3]1N.ClC1N=C(Cl)N=C(N)N=1.ClC1N=C(Cl)N=[C:23]([NH:28][C:29]([NH2:31])=[O:30])N=1>>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:28]([CH3:23])[C:29]([NH2:31])=[O:30])[N:3]=1

Inputs

Step One
Name
2,4-dichloro-6-methyl-amino-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1N(C(=NC(=N1)Cl)C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)N(C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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